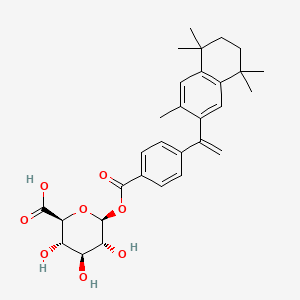
Bexarotene acyl-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bexarotene acyl-beta-D-glucuronide is a glucuronide metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is formed through the conjugation of bexarotene with D-glucuronic acid, resulting in a glucuronide ester. It is known for its role in the metabolism and excretion of bexarotene in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bexarotene acyl-beta-D-glucuronide involves the esterification of bexarotene with D-glucuronic acid. This process typically requires the use of activating agents such as carbodiimides to facilitate the formation of the ester bond. The reaction is carried out under mild conditions to prevent the degradation of the sensitive glucuronic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bexarotene acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of bexarotene and D-glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, resulting in the formation of hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted glucuronides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Bexarotene and D-glucuronic acid.
Oxidation: Hydroxylated metabolites of this compound.
Substitution: Substituted glucuronides with various functional groups.
Applications De Recherche Scientifique
Bexarotene acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of glucuronide esters.
Biology: Investigated for its role in the metabolism and excretion of bexarotene, providing insights into drug metabolism and pharmacokinetics.
Medicine: Studied for its potential therapeutic effects and its role in the detoxification of bexarotene.
Mécanisme D'action
Bexarotene acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of bexarotene. The compound is formed in the liver through the action of UDP-glucuronosyltransferase enzymes, which conjugate bexarotene with D-glucuronic acid. This glucuronidation process enhances the solubility and excretion of bexarotene, facilitating its removal from the body. The molecular targets and pathways involved include the retinoid X receptors (RXRs) and the glucuronidation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bexarotene acyl-beta-D-glucoside: Similar in structure but involves the conjugation of bexarotene with D-glucose instead of D-glucuronic acid.
Phenylacetic acid acyl glucuronide: Another acyl glucuronide compound used as a model for studying glucuronidation reactions.
Ibuprofen acyl glucuronide: A well-known acyl glucuronide formed from the metabolism of ibuprofen.
Uniqueness
Bexarotene acyl-beta-D-glucuronide is unique due to its specific formation from bexarotene, a synthetic retinoid. Its role in the metabolism and excretion of bexarotene distinguishes it from other acyl glucuronides, which are typically formed from non-retinoid compounds. Additionally, its therapeutic relevance in the treatment of cutaneous T-cell lymphoma adds to its uniqueness .
Propriétés
Formule moléculaire |
C30H36O8 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22-,23-,24+,25-,28-/m0/s1 |
Clé InChI |
VINSDXGLDYSZBG-SLIMJBHWSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


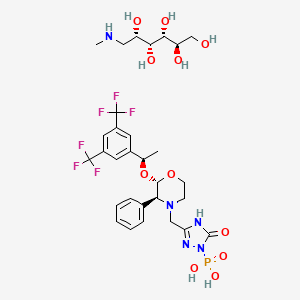
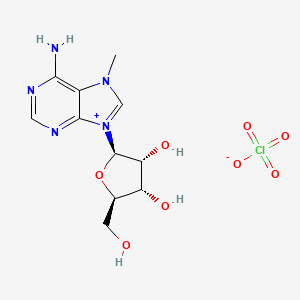
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
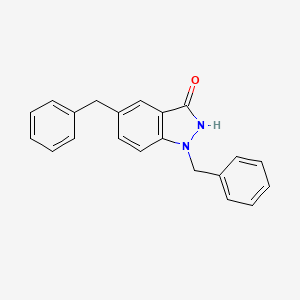
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
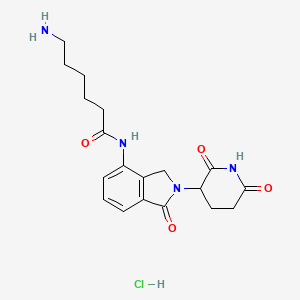
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
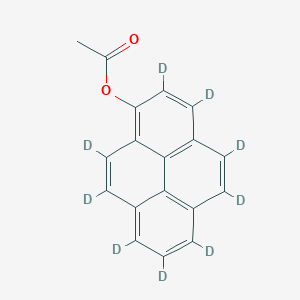
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
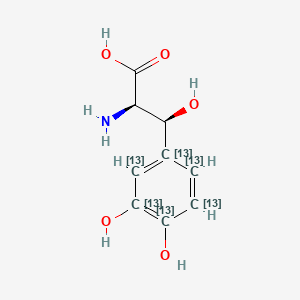
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
